2-Methyl-5-nitro-1-phenylbenzimidazole
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Overview
Description
2-Methyl-5-nitro-1-phenylbenzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family Benzimidazoles are characterized by a fusion of benzene and imidazole rings, which confer unique chemical properties and biological activities
Preparation Methods
The synthesis of 2-Methyl-5-nitro-1-phenylbenzimidazole typically involves the condensation of ortho-phenylenediamine with substituted benzaldehydes. One common method includes the use of sodium metabisulphite as an oxidizing agent in a solvent mixture under mild conditions . Another approach involves the reaction of 1,2-aromatic diamines with alkyl or aryl carboxylic acids in electrostatically charged microdroplets, which accelerates the reaction significantly . Industrial production methods often employ similar synthetic routes but are optimized for higher yields and efficiency.
Chemical Reactions Analysis
2-Methyl-5-nitro-1-phenylbenzimidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.
Reduction: Reduction reactions typically involve the conversion of the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, where substituents like halogens or alkyl groups can be introduced. Common reagents used in these reactions include sodium metabisulphite, hydrogen gas, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methyl-5-nitro-1-phenylbenzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antiparasitic activities, making it a candidate for drug development.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-5-nitro-1-phenylbenzimidazole involves its interaction with biological targets at the molecular level. For instance, it can bind to the DNA minor groove, forming hydrogen bonds and van der Waals interactions with specific DNA sequences . This binding can interfere with DNA replication and transcription, leading to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
2-Methyl-5-nitro-1-phenylbenzimidazole can be compared with other benzimidazole derivatives such as:
5,6-Dimethylbenzimidazole: Known for its role in the structure of vitamin B12.
Thiabendazole: An anthelmintic used to treat parasitic worm infections.
Osimertinib: A benzimidazole-based anticancer drug. What sets this compound apart is its unique combination of a methyl group at the 2-position and a nitro group at the 5-position, which contributes to its distinct chemical and biological properties
Properties
CAS No. |
14625-61-7 |
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Molecular Formula |
C14H11N3O2 |
Molecular Weight |
253.26 g/mol |
IUPAC Name |
2-methyl-5-nitro-1-phenylbenzimidazole |
InChI |
InChI=1S/C14H11N3O2/c1-10-15-13-9-12(17(18)19)7-8-14(13)16(10)11-5-3-2-4-6-11/h2-9H,1H3 |
InChI Key |
MMLFSPCXFZSZIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1C3=CC=CC=C3)C=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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